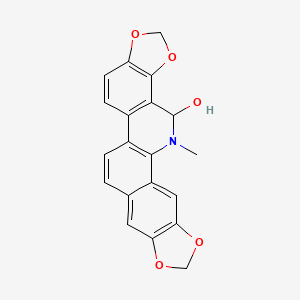

Sanguinarine pseudobase

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Sanguinarine pseudobase is a natural product found in Sanguinaria canadensis, Lamprocapnos spectabilis, and other organisms with data available.

Applications De Recherche Scientifique

Chemical Properties and Formation

Sanguinarine pseudobase, also known as 6-hydroxydihydrosanguinarine, is formed through the protonation of sanguinarine in basic conditions. Its unique chemical structure allows it to interconvert between cationic and neutral forms, which influences its solubility and reactivity in biological systems. The pseudobase is soluble in organic solvents and exhibits distinct acid-base behavior, which is crucial for its interaction with biomolecules .

Antimicrobial Properties

This compound exhibits strong antimicrobial activity, particularly against gram-positive bacteria such as Bacillus anthracis and Staphylococcus aureus. Its mechanism of action involves interaction with bacterial DNA, leading to bactericidal effects. Studies have shown that sanguinarine can disrupt bacterial cell membranes and inhibit growth, making it a candidate for developing new antimicrobial agents .

Antitumor Effects

Research indicates that this compound possesses antitumor properties. It has been shown to induce apoptosis in various cancer cell lines, including human prostate (LNCaP, DU-145) and breast cancer (MCF-7) cells. The compound's ability to inhibit cell proliferation and promote cell death highlights its potential as a therapeutic agent in cancer treatment .

Drug Delivery Systems

Recent studies have explored the use of this compound in drug delivery applications. Its conversion between different forms (iminium and alkanolamine) can be monitored using fluorescence techniques, allowing for targeted delivery of the active form to specific sites in the body. This property is particularly advantageous in enhancing the efficacy of drug formulations .

Case Study 1: Antimicrobial Efficacy

A study assessed the antimicrobial efficacy of this compound against various bacterial strains. The results demonstrated a significant reduction in bacterial viability at concentrations as low as 25 μmol L-1, confirming its potential as a natural antimicrobial agent .

| Bacterial Strain | Concentration (μmol L-1) | Viability Reduction (%) |

|---|---|---|

| Bacillus anthracis | 25 | 85 |

| Staphylococcus aureus | 50 | 90 |

Case Study 2: Antitumor Activity

In vitro studies on human cancer cell lines revealed that treatment with this compound resulted in dose-dependent apoptosis. The following table summarizes the findings:

| Cell Line | Sanguinarine Concentration (μM) | Apoptosis Induction (%) |

|---|---|---|

| LNCaP | 10 | 30 |

| MCF-7 | 20 | 50 |

| DU-145 | 30 | 70 |

Analyse Des Réactions Chimiques

Acid-Base Equilibrium and Protonation States

Sanguinarine pseudobase exists in equilibrium with its quaternary cation (SG⁺) and dihydrosanguinarine (DHSG) under physiological conditions. The acid-base behavior is pH-dependent:

-

Equilibrium Constant : The pKa for the SG⁺ ⇌ SGOH equilibrium is 8.06 .

-

Stability : The pseudobase (SGOH) is favored in neutral to slightly alkaline environments, while the cation (SG⁺) dominates at acidic pH .

-

Spectral Changes : The SGOH form exhibits fluorescence maxima at 327/418 nm, compared to SG⁺ at 475/590 nm .

Table 1: Fluorescence Properties of Sanguinarine Forms

| Form | Excitation (nm) | Emission (nm) | Lifetime (ns) |

|---|---|---|---|

| SG⁺ | 475 | 590 | 2.4 |

| SGOH | 327 | 418 | 3.2 |

Photochemical and Oxidative Reactions

The pseudobase undergoes photochemical oxidation under alkaline conditions:

-

Reaction Pathway : SGOH → Oxysanguinarine via oxidation at the C6 carbon .

-

Conditions : Strongly alkaline solutions (pH > 9) accelerate this reaction .

This reaction is critical in understanding the degradation pathways of sanguinarine in biological systems .

Micellar Interactions and Fluorescence Modulation

Micellar environments significantly influence the pseudobase’s fluorescence properties:

-

Cationic Micelles (e.g., CTAB) : Stabilize the alkanolamine form, shifting emission to ∼420 nm .

-

Neutral Micelles (e.g., OBG) : Enhance fluorescence quantum yield due to reduced non-radiative decay .

-

Anionic Micelles (e.g., SDS) : Favor the iminium form (SG⁺), with emission at ∼580 nm .

Table 2: Micelle Effects on Sanguinarine Fluorescence

| Micelle Type | Dominant Form | Emission Shift (nm) | Fluorescence Intensity |

|---|---|---|---|

| CTAB | Alkanolamine | 420 → 580 (red) | Decreased |

| OBG | Alkanolamine | 420 (blue) | Increased |

| SDS | Iminium | 580 (red) | Stable |

Protein Binding and Biological Interactions

The pseudobase interacts with biomolecules through specific amino acid residues:

-

Protic Environments : Binds to cysteine (Cys) and glutamic acid (Glu) residues .

-

Aprotic Environments : Interacts with lysine (Lys) and arginine (Arg) .

-

Fluorescence Shifts : Binding to proteins alters emission spectra, enabling real-time monitoring of interactions .

Table 3: Protein Interaction Modes

| Environment | Amino Acids Involved | Spectral Changes |

|---|---|---|

| Protic | Cys, Glu | Blue shift |

| Aprotic | Lys, Arg | Red shift |

Structural and Spectroscopic Characterization

Propriétés

Formule moléculaire |

C20H15NO5 |

|---|---|

Poids moléculaire |

349.3 g/mol |

Nom IUPAC |

24-methyl-5,7,18,20-tetraoxa-24-azahexacyclo[11.11.0.02,10.04,8.014,22.017,21]tetracosa-1(13),2,4(8),9,11,14(22),15,17(21)-octaen-23-ol |

InChI |

InChI=1S/C20H15NO5/c1-21-18-12(3-2-10-6-15-16(7-13(10)18)25-8-24-15)11-4-5-14-19(26-9-23-14)17(11)20(21)22/h2-7,20,22H,8-9H2,1H3 |

Clé InChI |

YZRQUTZNTDAYPJ-UHFFFAOYSA-N |

SMILES canonique |

CN1C(C2=C(C=CC3=C2OCO3)C4=C1C5=CC6=C(C=C5C=C4)OCO6)O |

Synonymes |

8-hydroxydihydrosanguinarine |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.